N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide
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Overview
Description
The compound “4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide” is a derivative of indazole . Indazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
The synthesis of indazole derivatives involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazole consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of indazole include its amphoteric nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Inhibition of Dopamine Neuron Firing
Pramipexole, a compound with high affinity for dopamine receptors, particularly D3 subtype, demonstrates the scientific application of similar compounds in neuroscience research. It's used to study the effects on dopamine neuron firing, providing insights into the treatment of Parkinson's disease and potentially other dopaminergic system-related disorders (Piercey et al., 1996).
Metabolism and Disposition in Humans
Research on the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, showcases the application of these compounds in studying pharmacokinetics and pharmacodynamics, essential for the development of new therapeutic agents (Renzulli et al., 2011).
Scintigraphic Detection of Melanoma Metastases
The use of radiolabeled benzamide for the scintigraphic detection of melanoma metastases illustrates the application of chemically related compounds in oncology, particularly in diagnosing and monitoring the progression of cancer (Maffioli et al., 1994).
Radioimmunotherapy for Breast Cancer
Studies on radioimmunotherapy using indium-111/yttrium-90 BrE-3 for breast cancer treatment demonstrate the application of similar compounds in targeted cancer therapy, highlighting the integration of chemistry and biology to advance cancer treatment (Denardo et al., 1997).
Contact Allergens and Occupational Health
Investigations into the sensitization effects of chemical compounds, such as 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid, highlight their applications in studying occupational health and safety, particularly in understanding and preventing chemical-induced asthma and dermatitis (Suojalehto et al., 2017).
Safety and Hazards
While specific safety and hazard information for “4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Future Directions
The future directions in the research and development of indazole derivatives could involve the exploration of their broad range of chemical and biological properties for the development of new drugs . There is a great importance of heterocyclic ring-containing drugs, and indazole containing moiety occupies a unique position in heterocyclic chemistry .
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 4-bromo-n-[(1-methyl-1h-indazol-3-yl)methyl]benzamide, can inhibit, regulate, and/or modulate kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as chk1 and chk2 kinases) and modulate their activity . This modulation can result in changes in cell cycle regulation and DNA damage response, potentially leading to the inhibition of cancer cell growth .
Biochemical Pathways
Given its potential interaction with chk1 and chk2 kinases , it can be inferred that it may affect pathways related to cell cycle regulation and DNA damage response. The downstream effects of these pathway alterations could include the inhibition of cancer cell growth .
Pharmacokinetics
It is known that imidazole, a moiety present in this compound, is highly soluble in water and other polar solvents . This suggests that 4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide may have good bioavailability.
Result of Action
Based on its potential interaction with chk1 and chk2 kinases , it can be inferred that it may inhibit cancer cell growth by affecting cell cycle regulation and DNA damage response .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3OS/c1-16-6-5-7-17(2)27(16)31-25(32)15-33-26-14-22(20-8-10-21(28)11-9-20)29-23-12-18(3)19(4)13-24(23)30-26/h5-13H,14-15H2,1-4H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLBRIMQXAPESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C=C(C(=C3)C)C)N=C(C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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